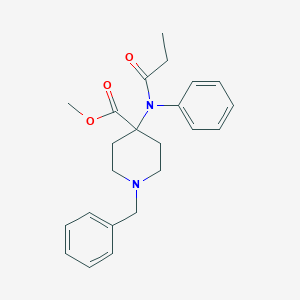

1-benzyl-4-(N-propanoylanilino)pipéridine-4-carboxylate de méthyle

Vue d'ensemble

Description

Le Carfentanil de benzyle (chlorhydrate) est un opioïde synthétique dont la structure est similaire à celle des opioïdes connus tels que le fentanyl et le carfentanil. Il est principalement utilisé comme matériau de référence analytique dans les applications de recherche et médico-légales . Ce composé est connu pour sa forte puissance et n'est pas destiné à un usage humain ou vétérinaire .

Applications De Recherche Scientifique

Benzyl Carfentanil (hydrochloride) is used extensively in scientific research, particularly in the following areas:

Chemistry: As an analytical reference material for mass spectrometry and chromatography.

Biology: In studies involving opioid receptors and their interactions.

Medicine: Research on the pharmacodynamics and pharmacokinetics of synthetic opioids.

Industry: Quality control and forensic analysis of opioid compounds

Méthodes De Préparation

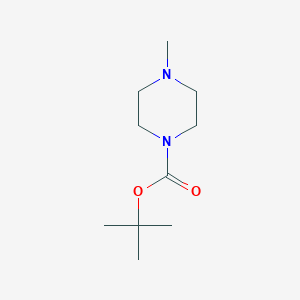

Voies de synthèse et conditions réactionnelles : La synthèse du Carfentanil de benzyle (chlorhydrate) implique plusieurs étapes, commençant par la préparation de la structure de base de la pipéridine. La voie de synthèse générale comprend :

Formation du cycle pipéridine : Ceci implique la réaction de la phénéthylamine avec le chlorure de propionyle pour former la N-phénéthyl-4-pipéridone.

Benzylation : La pipéridone est ensuite benzylée à l'aide de chlorure de benzyle en présence d'une base telle que le carbonate de potassium.

Formation du chlorhydrate : L'étape finale implique la conversion de la base libre en son sel de chlorhydrate par réaction avec de l'acide chlorhydrique.

Méthodes de production industrielle : La production industrielle du Carfentanil de benzyle (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions réactionnelles .

Analyse Des Réactions Chimiques

Types de réactions : Le Carfentanil de benzyle (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du groupe benzyle, conduisant à la formation de benzaldéhyde ou d'acide benzoïque.

Réduction : Le groupe carbonyle du cycle pipéridine peut être réduit pour former des alcools secondaires.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium ou trioxyde de chrome en conditions acides.

Réduction : Hydrure de lithium et d'aluminium ou borohydrure de sodium dans des solvants anhydres.

Substitution : Hydrure de sodium dans le diméthylformamide (DMF) avec des halogénures d'alkyle.

Principaux produits :

Produits d'oxydation : Benzaldehyde, acide benzoïque.

Produits de réduction : Alcools secondaires.

Produits de substitution : Divers dérivés benzyliques selon le substituant utilisé.

4. Applications de la recherche scientifique

Le Carfentanil de benzyle (chlorhydrate) est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Comme matériau de référence analytique pour la spectrométrie de masse et la chromatographie.

Biologie : Dans des études impliquant les récepteurs aux opioïdes et leurs interactions.

Médecine : Recherche sur la pharmacodynamique et la pharmacocinétique des opioïdes synthétiques.

Industrie : Contrôle qualité et analyse médico-légale des composés opioïdes

5. Mécanisme d'action

Le Carfentanil de benzyle (chlorhydrate) exerce ses effets en se liant aux récepteurs mu-opioïdes du système nerveux central. Il agit comme un agoniste compétitif, imitant les effets des opioïdes endogènes. Cette liaison conduit à l'activation des récepteurs couplés aux protéines G, qui à leur tour modulent la transmission synaptique et entraînent des effets analgésiques .

Composés similaires :

Fentanyl : Un opioïde synthétique largement utilisé avec une structure similaire mais une puissance inférieure.

Carfentanil : Un opioïde extrêmement puissant, utilisé principalement en médecine vétérinaire pour les grands animaux.

Acétyl fentanyl : Un autre analogue puissant du fentanyl avec des applications similaires

Unicité : Le Carfentanil de benzyle (chlorhydrate) est unique en raison de ses modifications structurales spécifiques, qui confèrent une forte puissance et une sélectivité pour les récepteurs mu-opioïdes. Son utilisation comme matériau de référence analytique le distingue des autres opioïdes, qui sont souvent utilisés en clinique ou à des fins récréatives .

Mécanisme D'action

Benzyl Carfentanil (hydrochloride) exerts its effects by binding to mu-opioid receptors in the central nervous system. It acts as a competitive agonist, mimicking the effects of endogenous opioids. This binding leads to the activation of G-protein coupled receptors, which in turn modulate synaptic transmission and result in analgesic effects .

Comparaison Avec Des Composés Similaires

Fentanyl: A widely used synthetic opioid with similar structure but lower potency.

Carfentanil: An extremely potent opioid, used primarily in veterinary medicine for large animals.

Acetyl Fentanyl: Another potent fentanyl analogue with similar applications

Uniqueness: Benzyl Carfentanil (hydrochloride) is unique due to its specific structural modifications, which confer high potency and selectivity for mu-opioid receptors. Its use as an analytical reference material sets it apart from other opioids, which are often used clinically or recreationally .

Propriétés

IUPAC Name |

methyl 1-benzyl-4-(N-propanoylanilino)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-3-21(26)25(20-12-8-5-9-13-20)23(22(27)28-2)14-16-24(17-15-23)18-19-10-6-4-7-11-19/h4-13H,3,14-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRGHVDSVANHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209960 | |

| Record name | Benzyl Carfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61085-72-1 | |

| Record name | Methyl 4-[(1-oxopropyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61085-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-benzyl-4-((propionyl)phenylamino)piperidine-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061085721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl Carfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL CARFENTANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2T0XQ01GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)

![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)

![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)